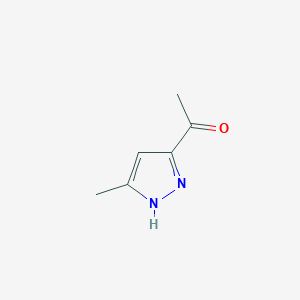

1-(5-Methyl-1H-pyrazol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(5(2)9)8-7-4/h3H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAXWWJRNIODRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-74-3 | |

| Record name | 1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(5-methyl-1H-pyrazol-3-yl)ethanone

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(5-methyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We will delve into the prevalent synthetic methodologies, with a particular focus on the classical Knorr pyrazole synthesis via 1,3-dicarbonyl compounds. A detailed, field-tested experimental protocol is provided, followed by a comprehensive analysis of the spectroscopic techniques essential for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the chemistry of this important pyrazole derivative.

Introduction and Significance

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The compound this compound, featuring both a pyrazole nucleus and a reactive acetyl group, serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural motifs are found in a variety of biologically active molecules, making its efficient synthesis and thorough characterization a critical aspect of modern drug discovery and development.

This guide will focus on the most reliable and widely adopted synthetic route to this compound, which involves the cyclocondensation of a 1,3-diketone with hydrazine.[1][3] We will also provide a detailed exposition of the analytical techniques required to confirm the identity and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrazole ring is most commonly achieved through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach, known as the Knorr pyrazole synthesis, is highly efficient and regioselective.

The Knorr Pyrazole Synthesis: From 1,3-Diketones to Pyrazoles

The fundamental principle of this synthesis is the reaction between a 1,3-diketone and hydrazine hydrate. The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][3]

For the synthesis of this compound, the required 1,3-diketone is pentane-2,4-dione (also known as acetylacetone). The reaction with hydrazine hydrate leads to the formation of the desired product.

Diagram 1: Reaction Mechanism of Knorr Pyrazole Synthesis

Caption: Knorr synthesis of this compound.

Alternative Synthetic Routes

While the Knorr synthesis is the most direct method, other strategies exist for the preparation of pyrazole derivatives. These include multicomponent reactions and syntheses starting from α,β-unsaturated ketones.[1][4] For instance, a one-pot synthesis can be achieved by reacting a ketone with an acid chloride to form the 1,3-diketone in situ, which is then treated with hydrazine.[5][6] Another approach involves the Claisen-Schmidt condensation to form chalcones, which can then be cyclized with hydrazine to yield pyrazolines, followed by oxidation to the corresponding pyrazoles.[7][8]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and validated protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 g/mol | 123-54-6 |

| Hydrazine hydrate | H₆N₂O | 50.06 g/mol | 7803-57-8 |

| Ethanol | C₂H₅OH | 46.07 g/mol | 64-17-5 |

| Diethyl ether | (C₂H₅)₂O | 74.12 g/mol | 60-29-7 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 |

Synthetic Procedure

Diagram 2: Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (0.1 mol, 10.01 g) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.1 mol, 5.01 g) dropwise at room temperature. The addition should be slow to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Diagram 3: Characterization Techniques

Caption: Analytical methods for product characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (pyrazole ring) | ~2.3 | s | 3H |

| -C(O)CH₃ | ~2.5 | s | 3H |

| Pyrazole C4-H | ~6.4 | s | 1H |

| N-H | ~10-12 | br s | 1H |

Note: The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

| Carbon | Chemical Shift (ppm) |

| -C H₃ (pyrazole ring) | ~13 |

| -C(O)C H₃ | ~27 |

| Pyrazole C 4 | ~110 |

| Pyrazole C 5 | ~148 |

| Pyrazole C 3 | ~155 |

| C =O | ~195 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[9][10] Key absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Broad |

| C-H stretch (aromatic) | ~3050 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ketone) | 1670-1690 | Strong |

| C=N stretch | 1550-1650 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₆H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 124.14.

Safety and Handling

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Pentane-2,4-dione: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[11] Causes severe skin burns and eye damage.[11] May cause cancer and damage to organs through prolonged or repeated exposure.[11]

-

This compound: The safety data for the final product is not extensively established. It should be handled with care, assuming it may be harmful.[12][13][14]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Knorr pyrazole synthesis using pentane-2,4-dione and hydrazine hydrate remains the most efficient and practical method for its preparation. The detailed experimental protocol and the comprehensive guide to spectroscopic analysis will serve as a valuable resource for researchers in the field. The versatility of this pyrazole derivative as a synthetic intermediate ensures its continued importance in the development of new pharmaceuticals and functional materials.

References

-

ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Available from: [Link]

-

National Institutes of Health. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Available from: [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

JoVE. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Available from: [Link]

-

Royal Society of Chemistry. A vibrational assignment for pyrazole. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

-

National Institutes of Health. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Available from: [Link]

-

ResearchGate. Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Available from: [Link]

-

JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

Carlo Erba Reagents. 3 - Safety Data Sheet. Available from: [Link]

-

ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Available from: [Link]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

Chemsrc. CAS#:36845-81-5 | 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-ethanone. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]

-

National Institutes of Health. 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone. Available from: [Link]

-

National Institutes of Health. 1-(4-amino-5-methyl-1H-pyrazol-3-yl)ethanone. Available from: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available from: [Link]

-

mzCloud. 1 3 Methyl 5 2 nitrophenyl 1 phenyl 1H pyrazol 4 yl ethan 1 one. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. keyorganics.net [keyorganics.net]

Spectroscopic Profile of 1-(5-methyl-1H-pyrazol-3-yl)ethanone: A Technical Guide for Researchers

Introduction: The Significance of 1-(5-methyl-1H-pyrazol-3-yl)ethanone in Medicinal Chemistry

This compound, a key heterocyclic ketone, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. The pyrazole moiety is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The precise characterization of this compound through spectroscopic methods is paramount for ensuring the integrity and purity of starting materials in drug discovery pipelines, as well as for the unambiguous identification of its derivatives.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

The structural framework of this compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , presents an interesting case of tautomerism.[1] The pyrazole ring can exist in two tautomeric forms, with the N-H proton residing on either of the two nitrogen atoms. This dynamic equilibrium is a crucial consideration in the interpretation of its spectroscopic data, as it can influence the chemical environment of the constituent atoms.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Causality:

-

Loss of a Methyl Radical: A common fragmentation pathway for methyl ketones is the alpha-cleavage leading to the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a stable acylium ion at m/z 109.

-

Loss of Carbon Monoxide: The molecular ion can also undergo rearrangement and loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 96.

-

Acetyl Cation: The formation of the acetyl cation (CH₃CO⁺) at m/z 43 is a very common and often abundant peak in the mass spectra of methyl ketones.

Experimental Protocols: A Guideline for Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width that encompasses all expected proton signals (typically 0-15 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. Direct infusion via a solids probe can also be used.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a robust and unambiguous characterization of this compound. The insights derived from these spectroscopic techniques are not merely descriptive but are deeply rooted in the fundamental principles of chemical structure and reactivity. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important heterocyclic building block, empowering them with the knowledge to confidently interpret their own experimental findings.

References

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

Sources

Physical and chemical properties of 1-(5-methyl-1H-pyrazol-3-yl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-methyl-1H-pyrazol-3-yl)ethanone

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal and materials chemistry.[1] Its unique electronic properties and structural stability have made it a privileged scaffold in drug discovery, leading to blockbuster drugs for a range of therapeutic areas.[1] this compound (CAS No: 17357-74-3) is a key derivative, serving as a versatile and highly valuable building block for the synthesis of more complex molecular architectures.[2][3] The presence of three distinct reactive centers—the pyrazole ring, the N-H proton, and the acetyl group—provides chemists with a powerful tool for molecular elaboration.

This technical guide offers a comprehensive overview of the essential physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only core data but also the scientific context behind its synthesis, reactivity, and characterization.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic chemistry. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 17357-74-3 | [2][3] |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| Appearance | White to light yellow crystalline powder (predicted) | |

| Melting Point | Data not available in searched literature. | - |

| Boiling Point | Data not available in searched literature. | - |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | [4] |

Solubility Profile: Like many heterocyclic compounds, the solubility of this compound is dictated by the interplay of its polar and non-polar features. The pyrazole ring's N-H group and the carbonyl oxygen can participate in hydrogen bonding, affording some limited solubility in polar protic solvents like water.[4] However, the overall hydrocarbon framework makes it more readily soluble in common organic solvents such as alcohols, acetone, and chlorinated solvents.[4] This solubility profile is advantageous for its use in a wide range of reaction conditions.

Synthesis and Chemical Reactivity

A Foundational Synthetic Protocol: The Knorr Pyrazole Synthesis

A robust and widely adopted method for synthesizing the 3,5-substituted pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate.

The choice of acetylacetone is causal: its two carbonyl groups exhibit different reactivities, allowing for regioselective cyclization upon reaction with the two nucleophilic centers of hydrazine, leading directly to the desired pyrazole isomer.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[5]

-

Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR, and IR spectroscopy.

A Map of Chemical Reactivity

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the this compound scaffold.

-

N-H Acidity and Nucleophilicity: The N-H proton is weakly acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation reactions. This is a primary pathway for introducing diversity at the N-1 position of the pyrazole ring.

-

Carbonyl Electrophilicity: The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for a wide range of transformations, including condensations (e.g., aldol, Claisen-Schmidt), reductions to the corresponding alcohol, or conversion to oximes and hydrazones.[6]

-

Aromatic Substitution: The pyrazole ring itself can undergo electrophilic aromatic substitution. The C-4 position is generally the most activated site for such reactions due to the directing effects of the two nitrogen atoms.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectroscopic data based on analysis of structurally similar pyrazole derivatives.[1][5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | N-H | The N-H proton of pyrazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. |

| ~6.3 | Singlet | 1H | Pyrazole C4-H | This proton is in an electron-rich aromatic environment.[1] |

| ~2.6 | Singlet | 3H | -C(O)CH₃ | Protons of the acetyl methyl group. |

| ~2.3 | Singlet | 3H | Pyrazole C5-CH₃ | Protons of the methyl group attached to the pyrazole ring. |

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ ppm) | Assignment | Rationale |

|---|---|---|

| ~195 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~150 | Pyrazole C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to the methyl group. |

| ~145 | Pyrazole C 3-C(O) | Quaternary carbon of the pyrazole ring attached to the acetyl group. |

| ~108 | Pyrazole C 4-H | The C-4 carbon signal appears at a relatively high field due to the electron-donating effect of the ring nitrogens.[1] |

| ~27 | -C(O)C H₃ | Carbon of the acetyl methyl group. |

| ~14 | Pyrazole C5-C H₃ | Carbon of the C-5 methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3100 (broad) | N-H Stretch | Pyrazole N-H |

| 2950 - 2850 | C-H Stretch | Methyl (CH₃) |

| ~1680 | C=O Stretch | Ketone |

| 1590 - 1550 | C=N / C=C Stretch | Pyrazole Ring |

| ~1290 | C-N Stretch | Pyrazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 124. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 109, or the loss of the entire acetyl group (•COCH₃) to give a fragment at m/z = 81.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The following guidelines are based on safety data sheets for structurally related pyrazole compounds.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a foundational building block in synthetic chemistry, offering a unique combination of stability and reactivity. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional handles make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the creation of novel and impactful chemical entities.

References

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

-

Asif, M., Alghamdi, S., Alshehri, M. M., & Kamal, M. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53680510, 1-(4-amino-5-methyl-1H-pyrazol-3-yl)ethanone. [Link]

-

Chemsrc. (n.d.). 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-ethanone. [Link]

-

Mokhir, A., et al. (2011). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. National Center for Biotechnology Information. [Link]

-

Kruger, H. G., & Pupo, L. M. (2008). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o330. [Link]

-

ChemSynthesis. (n.d.). 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53361517, 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. [Link]

-

BIOSYNCE. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. [Link]

-

Solubility of Things. (n.d.). Pyrazole. [Link]

-

Chemsrc. (n.d.). 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone. [Link]

-

Abood, N. A., & Al-Bayati, R. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84113, Lauryl Laurate. [Link]

-

Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/846872589255a88c22731855e94b055964f483c6]([Link]

-

Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 17357-74-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 17357-74-3 | SAA35774 [biosynth.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone and its Derivatives

Foreword for the Researcher

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of pyrazole derivatives.

While a published single-crystal structure for the specific compound 1-(5-methyl-1H-pyrazol-3-yl)ethanone is not currently available in open literature or crystallographic databases, this guide will provide a robust framework for its analysis. To achieve this, we will present a detailed case study on the recently elucidated crystal structure of a closely related derivative, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate .[1][4] The synthesis of this compound shares a common precursor with our target molecule, making it an excellent and highly relevant exemplar.

This document will navigate you through the synthesis and crystallization, the intricacies of data collection and structure refinement, and the nuanced interpretation of the resulting structural data. By grounding our discussion in a real-world example, we aim to equip you with the practical knowledge and theoretical understanding necessary to confidently approach the crystal structure analysis of novel pyrazole compounds.

Part 1: Synthesis and Crystallization – The Gateway to a Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical factor determining the success and resolution of the X-ray diffraction experiment.

Synthesis of the Pyrazole Core

The synthesis of many 3- and 5-substituted pyrazoles proceeds through a common intermediate, a pyrazolone, formed by the condensation of a β-ketoester with hydrazine.[1][4] This foundational reaction is a reliable method for generating the core pyrazole heterocycle.

Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

-

Reaction Setup: In a round-bottom flask, combine an equimolar mixture of ethyl acetoacetate and hydrazine hydrate in an ethanol solvent.

-

Reaction Execution: Stir the mixture at room temperature for 15-20 minutes. A white precipitate of 3-methyl-1H-pyrazol-5(4H)-one will begin to form.[1]

-

Isolation and Purification: Isolate the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The resulting pyrazolone is the common precursor for our target molecule and the case study compound.

This pyrazolone can then be used to synthesize a variety of derivatives. For our case study, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the pyrazolone is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.[1][4]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a process of methodical experimentation. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice rather than as an amorphous powder.

Crystallization Protocol (Case Study)

For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, single crystals were successfully grown using the slow evaporation method.[1]

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. For the case study compound, a 1:1 mixture of acetonitrile and ethyl acetate was used.[1] The choice of solvent is critical; it should be one in which the compound has moderate solubility.

-

Creating a Supersaturated Solution: Gently warm the solvent to dissolve the compound completely, creating a saturated solution.

-

Slow Evaporation: Loosely cap the vial or beaker and leave it in a vibration-free environment. As the solvent slowly evaporates over several days, the concentration of the compound will increase, leading to the formation of single crystals. For the case study, orange-red crystals were obtained after one week.[1]

Part 2: Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5][6][7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Data Collection: A Step-by-Step Protocol

-

Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The crystal is then mounted on a cryoloop, typically using a cryoprotectant oil to prevent degradation.[8]

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically around 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

Data Collection: A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5] For the case study, data was collected at 90 K.[1]

Structure Solution and Refinement: From Data to Model

-

Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal's space group (which describes its symmetry).

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is known as "solving the phase problem" and is typically done using direct methods or Patterson methods.[9]

-

Structure Refinement: An initial model of the structure is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located in the difference Fourier map and refined using appropriate models.[1][4]

Part 3: Interpreting the Results: A Deep Dive into the Crystal Structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate

The final output of a crystal structure analysis is a wealth of quantitative data that describes the molecule and its interactions within the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for our case study compound.[1]

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₅S |

| Formula Weight | 283.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0632 (4) |

| b (Å) | 10.3951 (4) |

| c (Å) | 20.0163 (7) |

| β (°) | 105.903 (2) |

| Volume (ų) | 2413.31 (15) |

| Z | 8 |

| Temperature (K) | 90 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.0385, wR₂ = 0.0963 |

| Goodness-of-fit on F² | 1.043 |

This data is essential for any publication or database submission and provides a snapshot of the crystal's fundamental properties.

Molecular and Supramolecular Insights

The asymmetric unit of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate contains two crystallographically distinct molecules, designated A and B. While chemically identical, they exhibit different conformations, primarily in the torsion angles between the pyrazole and nitrobenzene rings.[1][4] This highlights the conformational flexibility of the molecule.

The crystal packing is stabilized by a network of intermolecular interactions, including strong N—H···N and N—H···O hydrogen bonds. These interactions link the molecules into a centrosymmetric tetramer, which is further stabilized by π–π stacking interactions.[1][4] Understanding these interactions is crucial for crystal engineering, as they dictate the physical properties of the solid material.[10][11]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. rigaku.com [rigaku.com]

- 8. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Tautomeric Landscapes of 1-(5-methyl-1H-pyrazol-3-yl)ethanone Derivatives: An In-Depth Technical Guide

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1-(5-methyl-1H-pyrazol-3-yl)ethanone and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical techniques to elucidate the complex equilibria governing these versatile heterocyclic compounds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the physicochemical and biological properties of drug candidates. For pyrazole-containing scaffolds, which are prevalent in numerous approved pharmaceuticals, understanding tautomeric preferences is critical. The specific tautomer present can profoundly influence a molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. In the case of this compound derivatives, the interplay between annular tautomerism of the pyrazole ring and keto-enol tautomerism of the acetyl side chain presents a fascinating and challenging area of study.

The Dual Nature of Tautomerism in 3-Acetyl-5-methylpyrazoles

The tautomerism in this compound is multifaceted, primarily involving two distinct equilibria:

-

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two possible tautomers: this compound and 1-(3-methyl-1H-pyrazol-5-yl)ethanone. The relative stability of these tautomers is governed by the electronic effects of the substituents on the pyrazole ring.[1][2]

-

Keto-Enol Tautomerism: The acetyl group at the C3 position can exist in equilibrium with its corresponding enol form. This equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[3][4][5]

These two tautomeric processes can be interconnected, leading to a complex mixture of up to four possible isomers in solution.

Elucidating Tautomeric Preference: A Multi-pronged Approach

A robust investigation of tautomerism in these pyrazole derivatives necessitates a combination of spectroscopic analysis and computational modeling. This integrated approach provides a self-validating system where experimental observations are rationalized by theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is an indispensable tool for identifying and quantifying tautomers in solution.[2][6] Both ¹H and ¹³C NMR provide critical insights, while ¹⁵N NMR can offer even more definitive evidence.

Key Observables:

-

¹H NMR: The chemical shift of the pyrazole N-H proton can be indicative of the dominant tautomer. Additionally, the signals of the methyl and acetyl protons will differ between the tautomers. In cases of rapid interconversion on the NMR timescale, averaged signals may be observed. Lowering the temperature can often slow down this exchange, allowing for the resolution of individual tautomeric signals.[7]

-

¹³C NMR: The chemical shifts of the C3 and C5 carbons of the pyrazole ring are particularly sensitive to the position of the N-H proton. Broadened signals for C3 and C5 at room temperature that resolve into distinct peaks at lower temperatures are a hallmark of a dynamic tautomeric equilibrium.[2]

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms provide a direct probe of their hybridization and protonation state. A "pyrrole-like" nitrogen (bearing a proton) will have a distinctly different chemical shift from a "pyridine-like" nitrogen (sp²-hybridized with a lone pair).[1]

Experimental Protocol: Variable Temperature ¹³C NMR

-

Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Initial Spectrum Acquisition: Record a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10 K, acquiring a spectrum at each temperature point until the signals for C3 and C5 are fully resolved or the solvent freezes.

-

Data Analysis: Integrate the signals corresponding to the C3 and C5 carbons of each tautomer to determine their relative populations at different temperatures.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the presence of keto and enol forms.[8]

| Tautomeric Form | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Keto | C=O stretch | 1680 - 1720 |

| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 (broad) |

| Enol | C=C stretch | 1600 - 1650 |

Causality in Spectral Interpretation: The presence of a strong absorption band in the 1680-1720 cm⁻¹ region is indicative of the keto tautomer. Conversely, a broad absorption in the high-frequency region (2500-3200 cm⁻¹) coupled with a band around 1600-1650 cm⁻¹ suggests the presence of the enol form, likely stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and a nitrogen atom of the pyrazole ring.[8]

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy can be employed to study tautomeric equilibria, particularly when the different tautomers possess distinct chromophores. The keto and enol forms, for example, will exhibit different λ_max_ values due to differences in their conjugated systems. Solvent polarity can induce shifts in the absorption maxima (solvatochromism), providing further clues about the nature of the dominant tautomer in different environments.

X-ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. This technique can reveal crucial details about intramolecular hydrogen bonding and intermolecular interactions that stabilize a particular tautomer in the crystal lattice. For instance, studies on related acyl-pyrazolones have shown the prevalence of the enol form in the solid state, stabilized by a strong intramolecular O-H···O or O-H···N hydrogen bond.[9][10]

Computational Chemistry: Predicting Tautomer Stability

Density Functional Theory (DFT) and ab initio calculations are powerful predictive tools for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict the equilibrium constant. These calculations can also simulate spectroscopic data (NMR chemical shifts, IR frequencies), which can then be compared with experimental results for validation.[11][12][13]

Workflow for Computational Analysis:

Caption: Computational workflow for tautomer analysis.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers can be shifted by several factors:

-

Substituent Effects: The electronic nature of other substituents on the pyrazole ring significantly impacts the annular tautomeric equilibrium. Electron-donating groups (like methyl) tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent. Conversely, electron-withdrawing groups favor the tautomer where the N-H proton is on the adjacent nitrogen.[1][2]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound effect on the tautomeric equilibrium. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, potentially shifting the equilibrium compared to non-polar aprotic solvents.[2]

-

Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring through intramolecular hydrogen bonding, for instance between an enolic hydroxyl group and a pyrazole nitrogen, can significantly favor the enol tautomer.[5][9][10]

Case Study: Tautomerism of 4-acetyl-3(5)-amino-5(3)-methylpyrazole

A computational and spectroscopic study of 4-acetyl-3(5)-amino-5(3)-methylpyrazole revealed that the 5-amino-3-methyl tautomer is slightly more stable than the 3-amino-5-methyl form.[8][14] This preference is attributed to the stabilizing effect of an intramolecular hydrogen bond between the amino group and the acetyl carbonyl oxygen. This interaction also enhances the conjugation of the amino and carbonyl groups with the pyrazole ring.[8][14]

Caption: Tautomeric equilibria in 3-acetyl-5-methylpyrazole.

Conclusion

The tautomeric behavior of this compound derivatives is a complex interplay of annular and side-chain equilibria. A thorough understanding of these phenomena is essential for predicting the properties and behavior of these compounds in medicinal chemistry and drug development. By employing a synergistic approach that combines high-resolution spectroscopic techniques with robust computational methods, researchers can confidently characterize the tautomeric landscape of these important heterocyclic systems, thereby enabling more rational drug design and development.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. [Link]

-

Tautomerism in acyl-pyrazolones and in a novel photolysis product—importance and impact of the accurate localization of hydrogen atoms in crystal structures. Structural Chemistry. [Link]

-

4-acetyl-3(5)-amino-5(3)-methylpyrazole. ScienceDirect. [Link]

-

Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Keto-enol tautomerism. Wikipedia. [Link]

-

[4-(2-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E. [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molecules. [Link]

-

Tautomerism, hydrogen bonding and vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole. ResearchGate. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Center for Biotechnology Information. [Link]

-

Keto-Enol Tautomerism. YouTube. [Link]

-

3-Acetyl-1H-pyrazole-5-carboxylicacid. The Automated Topology Builder (ATB) and Repository. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. National Center for Biotechnology Information. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. National Center for Biotechnology Information. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Crystal structure of methanone. The University of Aberdeen Research Portal. [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

-

Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto-enol_tautomerism [chemeurope.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 11. researchgate.net [researchgate.net]

- 12. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-acetyl-3(5)-amino-5(3)-methylpyrazole [amkcs.ch.bme.hu]

Introduction: The Significance of 1-(5-methyl-1H-pyrazol-3-yl)ethanone

An In-depth Technical Guide to the Starting Materials for 1-(5-methyl-1H-pyrazol-3-yl)ethanone Synthesis

This compound is a pivotal heterocyclic ketone that serves as a versatile building block in the landscape of pharmaceutical and agrochemical research. Its structural motif, featuring a pyrazole ring substituted with methyl and acetyl groups, is a common scaffold in a multitude of biologically active compounds. The strategic importance of this molecule lies in the reactivity of its functional groups, which allows for extensive derivatization to explore new chemical space in drug discovery programs. This guide provides a comprehensive analysis of the primary synthetic pathways to this key intermediate, with a detailed focus on the selection of starting materials, the underlying reaction mechanisms, and field-proven experimental protocols.

Primary Synthetic Pathway: Knorr Pyrazole Synthesis

The most direct and industrially scalable route to this compound is the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] The success of this synthesis hinges on the judicious selection and preparation of the appropriate dicarbonyl precursor.

Core Starting Materials

-

Ethyl 2,4-dioxopentanoate (Ethyl Acetopyruvate): This β-keto ester is the cornerstone starting material for the Knorr synthesis of the target molecule. Its structure contains the requisite carbon framework that, upon reaction with hydrazine, will form the desired pyrazole ring with the correct substitution pattern.[4]

-

Hydrazine Hydrate (N₂H₄·H₂O): As the source of the two adjacent nitrogen atoms in the pyrazole ring, hydrazine hydrate is the essential binucleophilic reagent.[5][6] It readily reacts with the two carbonyl groups of the dicarbonyl component to facilitate cyclization.

Reaction Mechanism and Regioselectivity

The Knorr synthesis proceeds via a well-established condensation-cyclization mechanism.[7]

-

Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of ethyl 2,4-dioxopentanoate. This step forms a hydrazone intermediate.

-

Regioselectivity: A critical aspect of this synthesis is controlling which carbonyl group reacts first. For the synthesis of this compound, the initial attack should preferably occur at the C4-keto group (the acetyl ketone). This is often directed by the reaction conditions, as the C2-keto group is adjacent to the electron-withdrawing ester group, making it slightly less electrophilic.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the C2-keto group).

-

Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring. Subsequent hydrolysis of the ethyl ester under the reaction or workup conditions, followed by decarboxylation, is sometimes a side reaction, but the primary pathway leads to the formation of the pyrazole with an ester group, which can then be converted to the target ketone. However, the direct formation of the acetylpyrazole is often achieved.

The reaction between ethyl 2,4-dioxopentanoate and hydrazine hydrate yields two potential regioisomers. The desired product, this compound, is formed alongside its isomer, 1-(3-methyl-1H-pyrazol-5-yl)ethanone. The ratio of these isomers can be influenced by factors such as pH and temperature, but separation is often required.

Workflow for Knorr Pyrazole Synthesis

Caption: Knorr synthesis workflow.

Experimental Protocol: Knorr Synthesis

Objective: To synthesize this compound from ethyl 2,4-dioxopentanoate and hydrazine hydrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the desired product.

| Parameter | Value | Reference |

| Key Reactant | Ethyl 2,4-dioxopentanoate | [4] |

| Co-Reactant | Hydrazine Hydrate | [5] |

| Solvent | Ethanol or Acetic Acid | [7] |

| Temperature | Reflux | [7] |

| Typical Yield | 60-80% (may vary) | N/A |

Alternative Synthetic Pathway: Modification of a Pre-formed Pyrazole Ring

An alternative strategy involves the synthesis of the target molecule by functionalizing a pre-existing pyrazole scaffold. This route can be advantageous if the pyrazole precursor is readily available or if this pathway offers better control over regioselectivity.

Core Starting Materials

-

5-Methyl-1H-pyrazole-3-carboxylic acid: This compound serves as the pyrazole backbone. It is commercially available and can also be synthesized from 3,5-dimethylpyrazole by selective oxidation.[8][9]

-

Activating Agent: A reagent to convert the carboxylic acid into a more reactive species, such as thionyl chloride (SOCl₂) or oxalyl chloride, is required.

-

Methylating Agent: A source of a methyl nucleophile, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), is needed to form the acetyl group.

Reaction Mechanism

-

Activation: The carboxylic acid is first converted to a highly reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.

-

Acylation: The resulting acyl chloride is then reacted with a methyl organometallic reagent. This reaction must be carefully controlled to prevent the over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. The use of a Weinreb amide intermediate is a common strategy to prevent this over-addition.

Workflow for Pyrazole Modification

Caption: Synthesis via pyrazole functionalization.

Experimental Protocol: Pyrazole Modification

Objective: To synthesize this compound from 5-methyl-1H-pyrazole-3-carboxylic acid.

-

Acid Chloride Formation: Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

-

Acylation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add a solution of methylmagnesium bromide (1.1 eq) in THF. Stir the reaction at -78 °C for 1 hour.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.

| Parameter | Value | Reference |

| Key Reactant | 5-Methyl-1H-pyrazole-3-carboxylic acid | [8][10] |

| Activating Agent | Oxalyl Chloride/SOCl₂ | [11] |

| Methylating Agent | Methylmagnesium Bromide | N/A |

| Solvent | DCM, THF | N/A |

| Temperature | -78 °C to RT | N/A |

Synthesis of the Key Starting Material: Ethyl 2,4-dioxopentanoate

The availability of ethyl 2,4-dioxopentanoate is critical for the primary synthetic route. It is typically prepared via a Claisen condensation.[12]

Core Starting Materials

-

Diethyl Oxalate: This diester serves as the acylating agent in the Claisen condensation.

-

Acetone: Acetone provides the enolizable ketone component.

-

Base: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the acetone and initiate the condensation.

Reaction Mechanism: Claisen Condensation

The reaction begins with the deprotonation of acetone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl product, ethyl 2,4-dioxopentanoate.

Workflow for Claisen Condensation

Caption: Synthesis of the diketone precursor.

Conclusion

The synthesis of this compound is most reliably achieved through the Knorr pyrazole synthesis, which relies on the key starting material, ethyl 2,4-dioxopentanoate, and hydrazine. The preparation of this dicarbonyl precursor via a Claisen condensation is a critical enabling step. While alternative routes involving the functionalization of a pre-formed pyrazole ring exist, the Knorr synthesis remains the most direct and widely adopted method in both academic and industrial settings. A thorough understanding of these synthetic strategies and the causality behind the choice of starting materials and reaction conditions is essential for researchers and drug development professionals aiming to utilize this valuable heterocyclic building block.

References

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Ethyl 2,4-dioxopentanoate | Research Chemical [benchchem.com]

- 5. irjmets.com [irjmets.com]

- 6. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 10. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Methyl-1H-pyrazol-3-yl)ethanone (CAS 17357-74-3) for Researchers in Drug Development

This guide provides a comprehensive overview of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone, a key building block in the synthesis of targeted therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, applications, and handling, with a focus on its role in the creation of next-generation kinase inhibitors.

Core Compound Profile

This compound, registered under CAS number 17357-74-3, is a heterocyclic ketone featuring a pyrazole ring. This structural motif is of significant interest in medicinal chemistry due to the pyrazole core's ability to participate in various non-covalent interactions with biological targets, rendering it a privileged scaffold in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17357-74-3 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Note: Detailed experimental physical properties such as melting point, boiling point, and specific solubility data are not consistently reported across public sources. Researchers should verify these parameters upon receipt of the compound.

Strategic Importance in Kinase Inhibitor Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of highly specific kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound provides a robust scaffold for the development of drugs targeting these critical pathways.

Role in IRAK4 Inhibitor Development

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2] Overactivation of these pathways is implicated in a range of inflammatory and autoimmune diseases.[2] this compound serves as a foundational fragment for the construction of potent and selective IRAK4 inhibitors.[3][4][5] The pyrazole core can be strategically functionalized to occupy the ATP-binding pocket of the IRAK4 kinase domain, leading to the inhibition of downstream inflammatory signaling.

A Key Component in Covalent KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, has been a focus of intense drug development efforts. This compound is a crucial building block in the synthesis of novel, covalent inhibitors targeting the KRAS G12C mutant protein.[6] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the protein in an inactive state and thereby halting downstream oncogenic signaling. The pyrazole moiety in these inhibitors often serves to anchor the molecule in a specific pocket of the protein, enhancing binding affinity and selectivity.[7]

Synthetic Workflow and Methodologies

The utility of this compound is best illustrated through its incorporation into multi-step synthetic routes. Below is a generalized workflow representing its use in the synthesis of a hypothetical kinase inhibitor, followed by a detailed experimental protocol.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow where this compound is modified and coupled with other fragments to generate a final, biologically active molecule.

Exemplary Experimental Protocol: Synthesis of a Pyrazole-based Intermediate

The following protocol is a representative example of how this compound can be utilized in a synthetic sequence, adapted from methodologies described in the literature.

Objective: To synthesize a functionalized pyrazole intermediate for subsequent coupling reactions.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Reagent for functional group transformation (e.g., N-Bromosuccinimide for bromination)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Reagent Addition: Slowly add the functionalizing reagent (e.g., N-Bromosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for bromination reactions). Extract the product into an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

-

Characterization: Characterize the purified intermediate by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10][11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][11][12] Avoid formation of dust and aerosols.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on general knowledge of related compounds. Researchers must consult the SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Sourcing and Procurement

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery.

Table 2: Selected Suppliers of this compound

| Supplier | Website |

| BLDpharm | [1] |

| Sigma-Aldrich | |

| Chem-Impex International | |

| A-ChemTek |

Note: Availability and product specifications should be confirmed directly with the suppliers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of targeted therapeutics, particularly in the fields of oncology and immunology. Its pyrazole core provides a robust scaffold for the development of potent and selective kinase inhibitors, including those targeting IRAK4 and KRAS G12C. A thorough understanding of its properties, synthetic applications, and handling is essential for researchers aiming to leverage this compound in their drug discovery programs.

References

-

Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2012). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2169–o2170. [Link]

-

Chemcasts. (n.d.). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 6123-63-3) Properties. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53680510, 1-(4-amino-5-methyl-1H-pyrazol-3-yl)ethanone. Retrieved from [Link].

-

RSC Publishing. (n.d.). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Retrieved from [Link]

-

Chemsrc. (2025, August 26). CAS#:36845-81-5 | 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-ethanone. Retrieved from [Link]

-

Asif, M., Alghamdi, S., Alshehri, M. M., & Kamal, M. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]

-